molecular formula C19H21N5O4S2 B2466357 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 2034402-23-6

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide

Cat. No.: B2466357
CAS No.: 2034402-23-6
M. Wt: 447.53
InChI Key: KZFMRFMVQHCIKO-UHFFFAOYSA-N
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Description

This compound features a complex heterocyclic architecture combining a benzo[c][1,2,5]thiadiazole core substituted with dimethyl and dioxido groups at positions 1 and 3, respectively. The acetamide moiety bridges this core to a cyclopenta-fused thiazolo[3,2-a]pyrimidin-5-one system. Its synthesis likely involves multi-step heterocyclization and functionalization, as inferred from analogous compounds (e.g., cyclization of thioamides or sulfonic acid-mediated reactions) .

Properties

IUPAC Name

N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-2-(2-oxo-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-12-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4S2/c1-22-15-7-6-11(8-16(15)23(2)30(22,27)28)20-17(25)9-12-10-29-19-21-14-5-3-4-13(14)18(26)24(12)19/h6-8,12H,3-5,9-10H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZFMRFMVQHCIKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)CC3CSC4=NC5=C(CCC5)C(=O)N34)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article examines its biological properties based on available research findings.

Chemical Structure and Properties

The compound's molecular formula is C22H24N6O4SC_{22}H_{24}N_{6}O_{4}S with a molecular weight of approximately 434.5 g/mol. The structure includes a benzo[c][1,2,5]thiadiazole moiety linked to a cyclopenta[d]thiazolo[3,2-a]pyrimidine derivative. This unique combination of functional groups contributes to its biological activity.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and related structures exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Studies have shown that derivatives of thiadiazole demonstrate activity against various Gram-positive and Gram-negative bacteria. The introduction of specific substituents can enhance this activity. For example, compounds with chloro substituents at the para position have shown improved antibacterial effects with minimum inhibitory concentration (MIC) values as low as 15.6 µg/mL against Staphylococcus aureus and Bacillus subtilis .

Antifungal Activity

Similar derivatives have also been evaluated for antifungal properties. Compounds structurally related to this compound have shown effectiveness against fungal strains such as Aspergillus niger and Candida albicans.

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been documented in several studies. For example:

  • Cell Proliferation Inhibition : Compounds related to this structure have been tested for their ability to inhibit cell proliferation in various cancer cell lines. One study reported that certain thiadiazole derivatives exhibited significant cytotoxicity at concentrations ranging from 100 nM to 1 mM .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many thiadiazole derivatives act as enzyme inhibitors affecting metabolic pathways in microorganisms and cancer cells.
  • Membrane Disruption : Some compounds may disrupt microbial membranes leading to cell death.
  • Reactive Oxygen Species (ROS) Generation : Certain derivatives can induce oxidative stress in cells which may contribute to their anticancer effects.

Case Studies

A few notable case studies include:

StudyFindings
Kumar et al. (2020)Investigated the anticancer effects of thiadiazole derivatives showing IC50 values in the low micromolar range against various cancer cell lines.
Bhatt et al. (2021)Demonstrated significant antibacterial activity against E. coli and S. aureus with MIC values lower than standard antibiotics .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Similarities and Key Differences

Table 1: Structural Comparison of Selected Heterocyclic Acetamides

Compound Name Core Structure Substituents/Functional Groups Key Features
Target Compound Benzo[c][1,2,5]thiadiazole + cyclopenta[d]thiazolo[3,2-a]pyrimidinone - 1,3-dimethyl-2,2-dioxido
- Acetamide-linked thiazolo-pyrimidinone
High oxidation state (dioxido), fused bicyclic systems, rigid conformation
N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide 1,3,4-Thiadiazole - Trichloroethyl group
- Phenyl substitution
Chlorine-rich, planar thiadiazole, potential electrophilic reactivity
2-(Benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide Benzothiazole + indole - Thioether linkage
- Hydrazide group
Dual heterocyclic systems, hydrogen-bonding capacity
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetamide 1,3,4-Thiadiazole + 1,3,4-oxadiazole - Benzylthio and chlorophenyl groups
- Thioether bridges
Hybrid thiadiazole-oxadiazole, sulfur-rich, lipophilic

Key Observations:

  • The cyclopenta[d]thiazolo[3,2-a]pyrimidinone moiety introduces conformational rigidity compared to simpler thiazole or oxadiazole derivatives (e.g., ), which may influence target binding specificity.

Q & A

Q. Q1. What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized to improve yield and purity?

Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with the formation of the thiadiazole or pyrimidine core, followed by acylation or thioacylation. Key steps include:

  • Core formation: Use phosphorus pentasulfide for thiazole ring closure (if applicable) under inert atmospheres to prevent oxidation .
  • Acylation: Employ acyl chlorides or activated esters in anhydrous solvents (e.g., DMF) with bases like triethylamine to drive the reaction .
  • Optimization: Adjust temperature (often 60–80°C) and monitor progress via TLC or HPLC to isolate intermediates and ensure purity .

Q. Q2. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR spectroscopy: ¹H and ¹³C NMR are essential for verifying substituent positions and functional groups (e.g., dioxido-benzo[c]thiadiazole signals at δ 6.8–7.2 ppm) .
  • Mass spectrometry (HRMS): Validates molecular weight and fragmentation patterns, critical for detecting synthetic byproducts .
  • X-ray crystallography (if crystalline): Provides unambiguous confirmation of stereochemistry and intermolecular interactions .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported biological activities of structurally similar compounds?

Methodological Answer:

  • Comparative SAR studies: Systematically modify substituents (e.g., replacing methyl with ethyl groups) and evaluate activity against standardized assays (e.g., COX-1/COX-2 inhibition) to isolate structural determinants .
  • Data normalization: Account for variations in assay conditions (e.g., cell lines, incubation times) using reference inhibitors and statistical meta-analysis .
  • Computational docking: Model interactions with target proteins (e.g., cyclooxygenase) to rationalize discrepancies in potency .

Q. Q4. What strategies are effective for evaluating the compound’s metabolic stability and pharmacokinetic (PK) properties in preclinical models?

Methodological Answer:

  • In vitro microsomal assays: Incubate with liver microsomes (human/rodent) to assess CYP450-mediated degradation; monitor via LC-MS/MS .
  • Plasma protein binding: Use equilibrium dialysis to measure free fraction, correlating with bioavailability .
  • In vivo PK studies: Administer via IV and oral routes in rodents, collect serial blood samples, and calculate AUC, t₁/₂, and clearance rates .

Q. Q5. How can researchers design experiments to elucidate the mechanism of action for this compound’s anti-inflammatory activity?

Methodological Answer:

  • Pathway inhibition assays: Test inhibition of NF-κB or MAPK signaling using luciferase reporter cell lines .
  • Cytokine profiling: Quantify TNF-α, IL-6, and IL-1β levels in LPS-stimulated macrophages via ELISA .
  • Target engagement: Use surface plasmon resonance (SPR) to measure binding affinity to COX-2 or other suspected targets .

Experimental Design and Data Analysis

Q. Q6. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies?

Methodological Answer:

  • Four-parameter logistic (4PL) model: Fit dose-response curves to calculate IC₅₀ values and Hill slopes, ensuring replicates (n ≥ 3) to assess variability .
  • ANOVA with post-hoc tests: Compare treatment groups (e.g., compound vs. positive controls like doxorubicin) to identify significant differences .
  • Synergy analysis (if applicable): Use the Chou-Talalay method to evaluate combinatorial effects with other drugs .

Q. Q7. How should researchers address inconsistencies in spectroscopic data during structural characterization?

Methodological Answer:

  • Cross-validate techniques: Combine NMR, IR, and HRMS to confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ in IR) .
  • Reproduce synthesis: Ensure batch-to-batch consistency; impurities may arise from incomplete acylation or oxidation .
  • Consult computational tools: Use software like ACD/Labs or ChemDraw to simulate NMR spectra and compare with experimental data .

Structural and Functional Insights

Q. Q8. What role do the dioxido-benzo[c]thiadiazole and thiazolo-pyrimidine moieties play in the compound’s bioactivity?

Methodological Answer:

  • Dioxido-benzo[c]thiadiazole: Enhances electron-withdrawing properties, improving membrane permeability and interaction with hydrophobic enzyme pockets .
  • Thiazolo-pyrimidine: Mimics purine bases, enabling competitive inhibition of kinases or nucleotide-binding proteins .
  • Synergistic effects: The fused heterocycles create a planar structure, facilitating intercalation or π-π stacking with DNA/enzyme active sites .

Advanced Synthesis Challenges

Q. Q9. How can researchers scale up synthesis without compromising purity for in vivo studies?

Methodological Answer:

  • Flow chemistry: Optimize continuous processes to control exothermic reactions and reduce byproducts .
  • Purification: Use preparative HPLC with C18 columns and gradient elution (e.g., water/acetonitrile + 0.1% TFA) .
  • Quality control: Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Data Reproducibility and Validation

Q. Q10. What steps ensure reproducibility in biological assays when testing this compound?

Methodological Answer:

  • Standardize protocols: Pre-treat cells with identical media, passage numbers, and incubation times .
  • Use reference compounds: Include positive/negative controls (e.g., aspirin for COX inhibition) in each assay plate .
  • Blind experiments: Assign compound codes to eliminate bias during data collection and analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.